N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c20-14-1-3-15(4-2-14)23-6-8-24(9-7-23)18(26)16-11-27-19(21-16)22-17(25)13-5-10-28-12-13/h1-5,10-12H,6-9H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLCGUGBXGKXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structure, and biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of 400.4 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1351657-76-5 |
| Molecular Formula | C₁₉H₁₇FN₄O₃S |
| Molecular Weight | 400.4 g/mol |
Synthesis
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the piperazine derivative : Reacting 4-fluorobenzoyl chloride with piperazine.
- Oxazole ring formation : Coupling the piperazine derivative with an appropriate oxazole precursor.
- Final coupling : Reacting the oxazole with thiophene-3-carboxylic acid to yield the final product.
Antiviral Activity
Research indicates that compounds with similar structures exhibit promising antiviral properties. A study highlighted that N-Heterocycles, including derivatives like our compound, showed significant activity against viral targets . The mechanism often involves inhibition of viral enzymes or interference with viral replication pathways.
Anticancer Activity
In vitro studies have demonstrated that derivatives containing oxazole and thiophene rings can exhibit anticancer activities. For instance, thiazole derivatives related to our compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Specific IC50 values have been reported for structurally similar compounds, indicating their potency:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Thiazole derivative A | 5.38 | A549 |
| Thiazole derivative B | 39.8 | Caco-2 |
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Studies on thiazole derivatives have shown that modifications at specific positions significantly affect their inhibitory activity against enzymes like Pin1, which is implicated in cancer progression .
Case Studies
- Antiviral Efficacy : A recent study evaluated a series of N-Heterocycles, finding that modifications at the C-2 position enhanced antiviral activity significantly compared to lead compounds .
- Anticancer Studies : Research on thiazole derivatives revealed that substituents on the thiophene ring could enhance anticancer efficacy against Caco-2 cells, suggesting that our compound may have similar properties due to its structural components .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing oxazole and piperazine moieties. For instance, compounds with related structures have demonstrated significant growth inhibition against various cancer cell lines, such as:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
These findings suggest that N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide may exhibit similar anticancer properties due to its structural analogies with these effective compounds .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds indicate effectiveness against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 18 | 20 |
| Pseudomonas aeruginosa | 22 | 10 |
These results imply that the compound could be a promising candidate for new antibacterial agents, particularly against resistant pathogens .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the piperazine intermediate : Reacting piperazine with appropriate carbonyl precursors.
- Oxazole ring formation : Utilizing oxazole precursors to construct the oxazole moiety.
- Thiophene coupling : Finalizing the structure through reactions that incorporate the thiophene component.
The presence of multiple functional groups allows for diverse chemical transformations, including oxidation and substitution reactions, which can be utilized to modify the compound for enhanced biological activity .
Industrial Applications
Beyond biological applications, this compound could find utility in materials science due to its electronic properties stemming from the thiophene and oxazole rings. Potential applications include:
- Organic Electronics : As a building block for organic semiconductors or photovoltaic materials.
- Sensors : Development of chemical sensors exploiting its reactivity and electronic characteristics.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Key Insight: Fluorine substitution (as in the target compound) balances lipophilicity and metabolic resistance, whereas trifluoromethyl or cyano groups () introduce distinct electronic effects .
Heterocyclic Core Modifications
Key Insight: Oxazole-thiophene hybrids (target compound) offer a balance of rigidity and synthetic accessibility compared to benzoxazinones or thiazole systems .
Functional Group Additions
Key Insight : The absence of reactive groups (e.g., azides) in the target compound may reduce off-target interactions compared to .
Preparation Methods
Stepwise Synthesis via Oxazole Ring Formation
The oxazole core is typically constructed first. A common approach involves cyclizing thiophene-3-carboxamide precursors with chloroacetylated intermediates. For example:
- Synthesis of 4-(4-Fluorophenyl)piperazine-1-carbonyl chloride :
React 4-fluorophenylpiperazine with phosgene or thionyl chloride to form the acyl chloride intermediate. - Oxazole ring formation :
Combine the acyl chloride with 2-aminooxazole derivatives in the presence of a base like triethylamine. This step forms the carbonyl-linked oxazole-piperazine backbone. - Coupling with thiophene-3-carboxamide :
Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach thiophene-3-carboxamide to the oxazole’s 2-position.
Key reaction conditions:
One-Pot Multi-Component Reaction
Recent advances utilize one-pot strategies to reduce purification steps:
- Mix 4-fluorophenylpiperazine, oxazole-2-carboxylic acid, and thiophene-3-carboxamide in a single reactor.
- Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to facilitate sequential acylation and amidation.
- Heat at 60°C for 12–24 hours under inert atmosphere.
Advantages :
Solid-Phase Synthesis for High-Purity Output
Solid-supported synthesis is employed for pharmaceutical-grade material:
- Immobilize 4-fluorophenylpiperazine on Wang resin via a labile ester linkage.
- Perform on-resin acylation with oxazole-2-carbonyl chloride.
- Cleave the resin using trifluoroacetic acid (TFA) to release the intermediate.
- Couple with thiophene-3-carboxamide using peptide synthesis protocols.
Typical yields : 50–60% with >95% purity (HPLC).
Reaction Optimization and Critical Parameters
Solvent Selection
Catalytic Systems
Temperature and Time
- Low temperatures (0–10°C) prevent decomposition during chloride formation.
- Extended reaction times (24+ hours) improve yields in one-pot syntheses.
Analytical Validation and Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time ~12.3 minutes (C18 column, acetonitrile/water gradient).
- MS : Molecular ion peak at m/z 401.4 [M+H]$$^+$$.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Low yields in solid-phase synthesis : Addressed via microwave-assisted coupling (20% yield improvement).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
